methyl 4-({1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)benzoate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a sulfamoyl group linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the pyridine and pyrrolidine intermediates, followed by their coupling with the benzoate ester.
Formation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Formation of Pyrrolidine Intermediate: The pyrrolidine intermediate is often synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reaction: The final step involves coupling the pyridine and pyrrolidine intermediates with the benzoate ester using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-({1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring may play a crucial role in binding to target proteins or enzymes, modulating their activity. The sulfamoyl group can also contribute to the compound’s overall biological activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)benzoate: shares structural similarities with other sulfonamide and benzoate derivatives.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)sulfamoylbenzoate: A similar compound with a chloro group instead of a methoxy group.
4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrrolidin-3-yl)sulfamoylbenzoate: Another related compound with a piperazine ring.
Uniqueness
The uniqueness of methyl 4-({1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}sulfamoyl)benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-28-17(25)12-2-5-15(6-3-12)29(26,27)23-14-8-9-24(11-14)16-7-4-13(10-22-16)18(19,20)21/h2-7,10,14,23H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVLEFESOYRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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